N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c22-17(10-11-24-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)25-19/h1-9H,10-12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLVJBVJMMOFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-thiazole core: This can be achieved by the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the phenylthio group: This step involves the substitution reaction where a phenylthio group is introduced to the chromeno-thiazole core.
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction using suitable reagents like amines and carboxylic acids.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Highlights
- Anticancer activity : Fluorophenyl and furyl substituents (e.g., compound 31) correlate with KPNB1 inhibition, a nuclear transport protein overexpressed in cancers . CDK7 inhibitors with acrylamide-thiazole scaffolds () further validate thiazole derivatives in oncology .
- Antimicrobial activity : Benzylidene hydrazinyl-metal complexes exhibit broad-spectrum activity, with Ni²⁺ complexes showing MIC values as low as 8 µg/mL against E. coli .
- Chromene core: May confer antioxidant properties via radical scavenging, as seen in coumarin derivatives .
Critical Analysis of Evidence
- Contradictions : While fluorophenyl-thiazole derivatives () target KPNB1, benzylidene hydrazinyl analogs () prioritize antimicrobial effects. This suggests substituent-driven selectivity.
- Gaps : The target compound lacks explicit bioactivity data in the provided evidence, necessitating extrapolation from analogs.
- Synthesis scalability : Solvent-free methods (e.g., ball milling, ) offer eco-friendly advantages over traditional reflux techniques .
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide is a compound that belongs to the class of chromeno-thiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, synthesizing findings from various research studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 382.5 g/mol. The structure features a chromeno-thiazole core fused with a phenylthio group, which is critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, affecting metabolic processes.
- Receptor Modulation : Interaction with cellular receptors can alter signal transduction pathways, influencing cellular responses.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various molecular pathways.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of chromeno-thiazole derivatives. For instance:
- A study indicated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways .
2. Antimicrobial Properties
Research has also explored the antimicrobial efficacy of this compound:
- In vitro assays demonstrated that this compound showed promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness was comparable to standard antibiotics .
3. Anti-inflammatory Effects
The anti-inflammatory properties were assessed through various models:
- The compound was shown to reduce inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating its potential to modulate inflammatory responses .
Comparative Analysis with Similar Compounds
A comparative analysis with other chromeno-thiazole derivatives reveals differences in biological activity based on structural variations:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(methylthio)propanamide | Moderate anticancer activity | Methylthio substitution affects potency |
| N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)propanamide | Enhanced antimicrobial properties | Ethylthio group increases solubility |
| N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(hydroxy)propanamide | Strong anti-inflammatory effects | Hydroxy group enhances interaction with receptors |
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effects of this compound on human lung cancer cells (A549). Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound at concentrations ranging from 10 µM to 50 µM .
- Case Study on Antimicrobial Efficacy : Another investigation assessed the antibacterial effects against E. coli and S. aureus. The compound demonstrated inhibition zones comparable to those produced by conventional antibiotics at concentrations as low as 25 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
